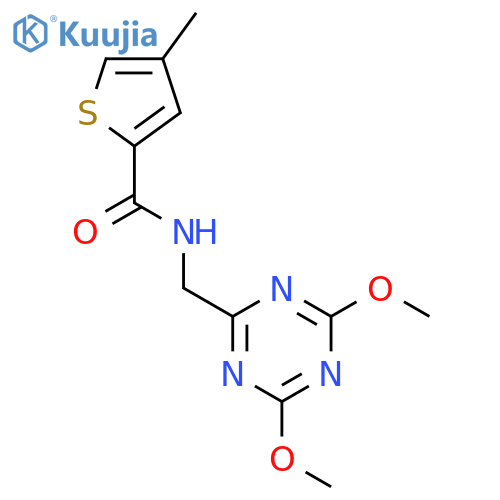Cas no 2034411-32-8 (N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide)

2034411-32-8 structure
商品名:N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
- F6438-3014
- AKOS032456699
- 2034411-32-8
- N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide
-
- インチ: 1S/C12H14N4O3S/c1-7-4-8(20-6-7)10(17)13-5-9-14-11(18-2)16-12(15-9)19-3/h4,6H,5H2,1-3H3,(H,13,17)
- InChIKey: QQFJKILPTHZWGM-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)C=C1C(NCC1N=C(N=C(N=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 294.07866149g/mol
- どういたいしつりょう: 294.07866149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-3014-5μmol |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6438-3014-3mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6438-3014-10mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 10mg |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6438-3014-10μmol |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6438-3014-20μmol |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6438-3014-1mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3014-20mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 20mg |
$148.5 | 2023-09-09 | ||
| Life Chemicals | F6438-3014-5mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6438-3014-2mg |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6438-3014-2μmol |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
2034411-32-8 | 2μmol |
$85.5 | 2023-09-09 |
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
2034411-32-8 (N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide) 関連製品
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
